molecular formula C18H20N4O4 B12501802 4-hydroxy-5-(4-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-5-(4-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12501802
M. Wt: 356.4 g/mol
InChI Key: WBNWLXRTWHGYMQ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Morpholinyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Optimizing these parameters to favor desired reactions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, the compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral activities.

Industry

Industrially, the compound might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.

    Morpholine-Containing Compounds: Compounds with the morpholine ring but different core structures.

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-2-(morpholin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-morpholin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H20N4O4/c1-25-12-4-2-11(3-5-12)13-10-14(23)19-16-15(13)17(24)21-18(20-16)22-6-8-26-9-7-22/h2-5,13H,6-10H2,1H3,(H2,19,20,21,23,24)

InChI Key

WBNWLXRTWHGYMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCOCC4

Origin of Product

United States

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